4-(benzyloxy)butanenitrile
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Overview
Description
4-(Benzyloxy)butanenitrile is an organic compound with the molecular formula C11H13NO It is a nitrile derivative, characterized by the presence of a benzyloxy group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)butanenitrile can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybutanenitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)butanenitrile is utilized in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential in drug development, particularly as a building block for active pharmaceutical ingredients.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)butanenitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In pharmaceutical research, its mechanism would be related to the biological activity of the final drug molecule it helps to synthesize.
Comparison with Similar Compounds
4-(Benzyloxy)benzonitrile: Similar structure but with a benzonitrile backbone.
Butanenitrile: Lacks the benzyloxy group, making it less versatile in certain reactions.
Benzyl cyanide: Similar nitrile functionality but with a different carbon chain length.
Uniqueness: 4-(Benzyloxy)butanenitrile is unique due to the presence of both a benzyloxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
85174-51-2 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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